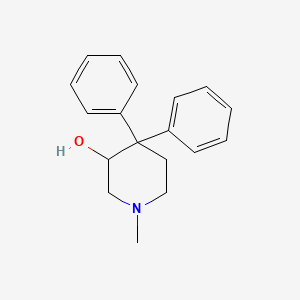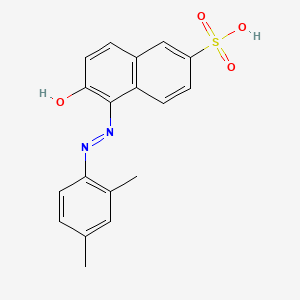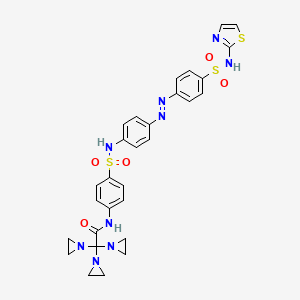
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide is a complex organic compound that features multiple functional groups, including aziridine rings, thiazole, sulfonamide, and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine derivatives, thiazole derivatives, and azo compounds. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aziridine, thiazole, sulfonamide, and azo coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo groups or other reducible functionalities.
Substitution: The aziridine rings and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to cell death. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide include other aziridine-containing compounds, thiazole derivatives, and azo compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
30311-49-0 |
|---|---|
Molecular Formula |
C29H29N9O5S3 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
2,2,2-tris(aziridin-1-yl)-N-[4-[[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H29N9O5S3/c39-27(29(36-14-15-36,37-16-17-37)38-18-19-38)31-21-5-9-25(10-6-21)45(40,41)34-24-3-1-22(2-4-24)32-33-23-7-11-26(12-8-23)46(42,43)35-28-30-13-20-44-28/h1-13,20,34H,14-19H2,(H,30,35)(H,31,39) |
InChI Key |
HGDCEIFGXOXKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(N6CC6)N7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



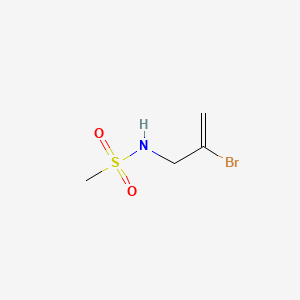

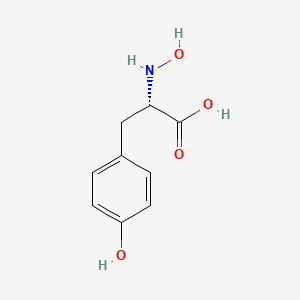
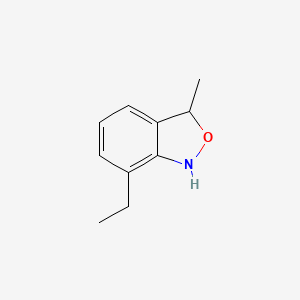
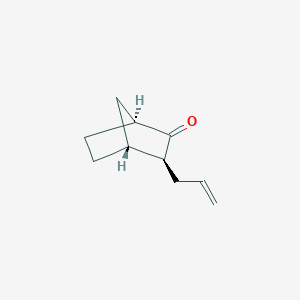
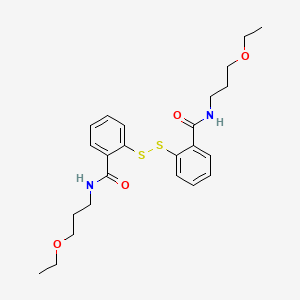
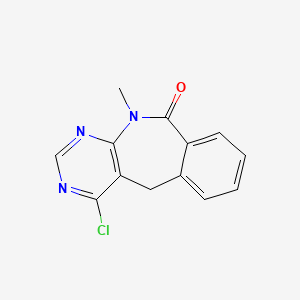
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

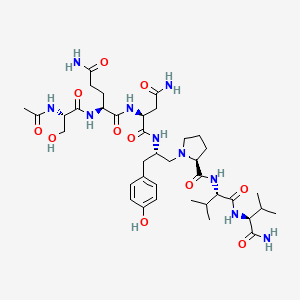
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
